molecular formula C7H5Br2FMg B6359449 (3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF CAS No. 1073659-70-7

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B6359449
CAS No.: 1073659-70-7
M. Wt: 292.23 g/mol
InChI Key: PIOBRXGXKBDXNO-UHFFFAOYSA-M
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Description

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran: is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound is typically used in solution form, with 2-methyltetrahydrofuran serving as the solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorobenzyl)magnesium bromide involves the reaction of 3-bromo-4-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

    Reactants: 3-bromo-4-fluorobenzyl bromide and magnesium metal.

    Solvent: 2-methyltetrahydrofuran.

    Conditions: The reaction is conducted under an inert atmosphere at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-4-fluorobenzyl)magnesium bromide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.

    Continuous stirring: To ensure uniform mixing of reactants.

    Temperature control: To optimize reaction rates and yields.

    Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorobenzyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

    Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

(3-Bromo-4-fluorobenzyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Preparation of biologically active compounds for drug discovery.

    Medicine: Synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorobenzyl)magnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The key steps include:

    Formation of the Grignard Reagent: The magnesium metal inserts into the carbon-bromine bond of 3-bromo-4-fluorobenzyl bromide.

    Nucleophilic Attack: The carbon-magnesium bond attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.

    Work-up: The reaction mixture is typically quenched with water or an acid to neutralize the Grignard reagent and isolate the desired product.

Comparison with Similar Compounds

(3-Bromo-4-fluorobenzyl)magnesium bromide can be compared with other similar Grignard reagents, such as:

    (4-Fluorobenzyl)magnesium chloride: Similar reactivity but different halide.

    (4-Trifluoromethylphenyl)magnesium bromide: Contains a trifluoromethyl group instead of a bromine and fluorine.

    (4-Bromo-2-fluorobenzyl)magnesium bromide: Similar structure but different substitution pattern.

Uniqueness

The uniqueness of (3-Bromo-4-fluorobenzyl)magnesium bromide lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms can provide unique electronic and steric effects, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBRXGXKBDXNO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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